molecular formula C11H23N3O B14785190 2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide

2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide

Cat. No.: B14785190
M. Wt: 213.32 g/mol
InChI Key: QOTRYDVMFBFIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide is a chemical compound with a complex structure that includes an amino group, an ethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Ethyl Group: The ethyl group can be attached using an alkylation reaction.

    Final Assembly: The final compound is assembled through a series of condensation and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide
  • (S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide

Uniqueness

2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide is unique due to its specific structural features, such as the presence of the piperidine ring and the specific arrangement of functional groups

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-N-ethyl-N-(1-methylpiperidin-3-yl)propanamide

InChI

InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-6-5-7-13(3)8-10/h9-10H,4-8,12H2,1-3H3

InChI Key

QOTRYDVMFBFIOH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCN(C1)C)C(=O)C(C)N

Origin of Product

United States

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